N,N-dimethyl-2-piperazin-1-yl-acetamide

Description

N,N-dimethyl-2-piperazin-1-yl-acetamide serves as a pivotal building block in the synthesis of more complex molecules. Research indicates its utility as an intermediate in the creation of compounds with potential antimicrobial and anticancer properties. Furthermore, it is employed in biochemical research to investigate enzyme interactions and protein-ligand binding, contributing to the foundational stages of drug discovery and development. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₇N₃O |

| Molecular Weight | 171.24 g/mol |

| Melting Point | 40-50°C |

| IUPAC Name | N,N-dimethyl-2-(piperazin-1-yl)acetamide |

| CAS Number | 39890-43-2 |

The piperazine (B1678402) ring is a prevalent structural motif in a multitude of biologically active molecules and approved pharmaceutical agents. This six-membered heterocycle containing two nitrogen atoms at positions 1 and 4 is favored in drug design for its ability to impart favorable physicochemical properties to a molecule. mdpi.com These properties include improved aqueous solubility and the ability to modulate the pharmacokinetic profile of a compound. The basic nature of the piperazine nitrogen atoms allows for the formation of salts, which can enhance a drug's bioavailability.

The versatility of the piperazine scaffold is evident in the wide range of therapeutic areas where piperazine-containing drugs have made an impact. These include, but are not limited to, antipsychotics, antidepressants, antihistamines, and anti-infective agents. The ability to substitute at the nitrogen atoms of the piperazine ring allows for the fine-tuning of a molecule's biological activity and selectivity for its target.

The acetamide (B32628) functional group is another cornerstone in the field of medicinal chemistry, recognized for its role in forming stable amide bonds. Historically, acetamide derivatives have been integral to the development of numerous therapeutic agents. The structural simplicity and chemical stability of the acetamide linkage make it an attractive component for connecting different pharmacophoric elements within a single molecule.

A classic example of a widely used acetamide derivative is paracetamol (acetaminophen), a common analgesic and antipyretic. The exploration of N-substituted acetamides has led to the discovery of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial effects. The ability of the acetamide group to participate in hydrogen bonding interactions is often crucial for the binding of these molecules to their biological targets.

The true significance of the this compound scaffold in contemporary research lies in its role as a versatile building block for the synthesis of novel compounds with a range of pharmacological activities. While comprehensive biological studies on this compound itself are limited, the extensive research into its derivatives underscores the importance of this core structure. The combination of the piperazine ring and the N,N-dimethylacetamide moiety provides a foundation upon which diverse chemical functionalities can be appended, leading to the generation of libraries of compounds for biological screening.

Research has demonstrated that derivatives incorporating the 2-(piperazin-1-yl)acetamide (B1364376) core exhibit a variety of biological effects, including antimicrobial, anti-inflammatory, and antipsychotic potential. This highlights the value of the this compound scaffold in lead generation and optimization within drug discovery programs.

Table 2: Examples of Research on Derivatives of the 2-(piperazin-1-yl)acetamide Scaffold

| Derivative Class | Investigated Activity | Key Findings |

|---|---|---|

| N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs | Anti-inflammatory (COX-2 inhibition) | Several analogs showed significant anti-inflammatory activity, with molecular docking studies confirming their interaction with the COX-2 enzyme. nih.gov |

| N,N-diphenyl-2-[4-(substituted phenyl)piperazin-1-yl]acetamides | Antipsychotic | Compounds exhibited both anti-dopaminergic and anti-serotonergic activity in behavioral models, suggesting potential as antipsychotic agents. nih.gov |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines | Antimicrobial | Certain derivatives displayed potent antibacterial activity, with some being more effective than ampicillin (B1664943) against resistant strains like MRSA. nih.gov |

The research on these derivatives collectively points to the this compound scaffold as a "privileged" structure in medicinal chemistry. Its inherent properties, combined with the ease of chemical modification, make it a valuable starting point for the development of new therapeutic agents targeting a wide range of diseases. The continued exploration of new derivatives based on this scaffold is a promising avenue for future drug discovery efforts.

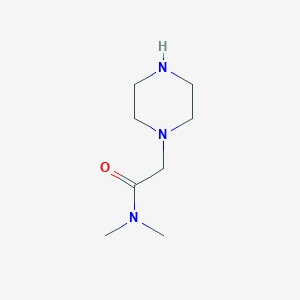

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N,N-dimethyl-2-piperazin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-10(2)8(12)7-11-5-3-9-4-6-11/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJEMPZXXGBIJIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374425 | |

| Record name | N,N-dimethyl-2-piperazin-1-yl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39890-43-2 | |

| Record name | N,N-dimethyl-2-piperazin-1-yl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-2-(piperazin-1-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for N,n Dimethyl 2 Piperazin 1 Yl Acetamide

Established Synthetic Routes for N,N-dimethyl-2-piperazin-1-yl-acetamide

Established methods for synthesizing this compound can be broadly categorized into direct, single-step approaches and more controlled multi-step strategies that often employ protecting groups.

The most straightforward method for synthesizing this compound is the direct nucleophilic substitution reaction between piperazine (B1678402) and an activated acetylating agent, typically 2-chloro-N,N-dimethylacetamide. In this reaction, one of the nitrogen atoms of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the chloroacetyl group and displacing the chloride leaving group.

The principal drawback of this approach is the potential for a second acylation reaction. Once the mono-acylated product is formed, its remaining secondary amine is still nucleophilic and can react with another molecule of 2-chloro-N,N-dimethylacetamide. This results in the formation of the undesired byproduct, 1,4-bis( (dimethylamino)acetyl)piperazine.

To favor the formation of the mono-substituted product, a large excess of piperazine is often used. This stoichiometric manipulation ensures that molecules of 2-chloro-N,N-dimethylacetamide are statistically more likely to encounter a molecule of unreacted piperazine than the mono-acylated product, thereby suppressing the formation of the di-substituted byproduct. google.com

Another direct strategy involves the in-situ protonation of piperazine. By reacting piperazine with one equivalent of an acid (e.g., hydrochloric acid), a piperazinium salt is formed. nih.gov This protonation effectively "protects" one of the nitrogen atoms, reducing its nucleophilicity and leaving the other nitrogen free to react. This method avoids traditional protection/deprotection steps while significantly enhancing the selectivity for mono-acylation. nih.gov

To circumvent the issue of di-acylation more definitively, multi-step syntheses employing protecting groups are a common and reliable strategy. nih.gov This approach involves temporarily blocking one of the piperazine nitrogens, performing the acylation on the unprotected nitrogen, and subsequently removing the protecting group.

A widely used protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. The synthesis proceeds via the following steps:

Protection: Piperazine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to yield N-Boc-piperazine. This reaction is highly selective for mono-protection under controlled conditions.

Acylation: The N-Boc-piperazine is then reacted with 2-chloro-N,N-dimethylacetamide. The acylation occurs exclusively at the unprotected secondary amine.

Deprotection: The Boc group is removed from the resulting intermediate, typically under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid in an appropriate solvent), to yield the final product, this compound. nih.gov

While this method is often longer and less atom-economical than direct approaches, it provides excellent control over the reaction's selectivity, leading to higher purity of the final product and simplifying purification processes. google.com

Novel Synthetic Approaches and Derivatization Strategies

Recent advancements in synthetic chemistry have led to novel methods for the selective mono-acylation of piperazines. One innovative technique involves the ionic immobilization of the diamine. In this method, piperazine is passed through a column containing a solid support, such as a sulfonic acid-functionalized silica (B1680970) gel. The piperazine becomes ionically bound to the support via both nitrogen atoms. A subsequent flow of the acylating reagent results in the acylation of one nitrogen, and the mono-acylated product is then liberated from the support, offering high yields and purity. colab.ws

Catalyzed amidation techniques, such as the Buchwald-Hartwig amination, also represent a sophisticated approach. While typically used for N-arylation, modifications of this palladium-catalyzed cross-coupling reaction can be applied to form amide bonds, offering high selectivity under specific catalytic conditions. smolecule.com

Once synthesized, this compound serves as a versatile intermediate for further derivatization. The secondary amine of the piperazine ring remains available for a wide range of chemical transformations, including:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce various alkyl groups. ambeed.com

N-Arylation: Coupling reactions with aryl halides (e.g., Buchwald-Hartwig or Ullmann coupling) can be used to introduce aromatic or heteroaromatic rings. organic-chemistry.org

Further Acylation: Reaction with a different acyl chloride or acid anhydride (B1165640) can produce unsymmetrical N,N'-di-substituted piperazine derivatives. nih.gov

These derivatization strategies allow for the creation of a diverse library of complex molecules built upon the this compound scaffold for various applications, including pharmaceutical research.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield of this compound while minimizing the formation of impurities, particularly the di-substituted byproduct.

In direct synthesis, controlling the reactivity of piperazine is key. As an alternative to a large stoichiometric excess of piperazine, the use of an acid serves as a form of "in-situ" catalysis and protection. By adding an equimolar amount of an acid like HCl, the reactivity of piperazine is moderated through N-protonation, which significantly limits the formation of the di-acylated product. acs.org

The choice of the acylating agent is also important. While 2-chloro-N,N-dimethylacetamide is common, other halo-acetamides (e.g., bromo- or iodo-) could be used, potentially altering reaction rates due to the different leaving group abilities of the halides. For syntheses starting from a carboxylic acid precursor, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) are employed to activate the carboxyl group for amidation. nih.gov

The table below illustrates the effect of reaction conditions on the synthesis of an analogous compound, N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, demonstrating how the ratio of piperazine to the acylating agent and the use of HCl can control the product distribution. acs.org

| Entry | Piperazine (Equivalents) | HCl (Equivalents) | Solvent | Mono-acylated Product (%) | Di-acylated Product (%) |

|---|---|---|---|---|---|

| 1 | 1.5 | 0 | 2-Propanol | 57 | 43 |

| 2 | 2.0 | 0 | 2-Propanol | 65 | 35 |

| 3 | 3.0 | 0 | 2-Propanol | 72 | 28 |

| 4 | 3.0 | 1.0 | 2-Propanol/H₂O | 80 | 20 |

| 5 | 3.0 | 3.0 | 2-Propanol/H₂O | 93 | 7 |

| 6 | 3.0 | 3.0 | H₂O | 92 | 8 |

Data adapted from a study on a structurally analogous compound to demonstrate optimization principles. acs.org

The choice of solvent significantly impacts the reaction's outcome. Solvents like 2-propanol, water, or toluene (B28343) can be used. acs.org Aqueous solvent systems are often preferred for industrial applications due to cost, safety, and environmental considerations. google.com The solubility of reactants and products, as well as the solvent's ability to mediate the reaction, are key factors. For instance, in the synthesis of a similar piperazine acetamide (B32628), switching from 2-propanol to an entirely aqueous system maintained high selectivity while simplifying the process. acs.org

Temperature and pH are also critical parameters. The acylation reaction is typically conducted at elevated temperatures, such as 80°C, to ensure a reasonable reaction rate. google.com After the reaction is complete, precise pH control is essential for the workup procedure. The reaction mixture is often neutralized or made basic (e.g., to a pH of ~10) to deprotonate any remaining piperazinium salts, allowing the free base product to be extracted into an organic solvent like toluene. google.com This extraction step is also often performed at an elevated temperature (e.g., 70°C) to improve solubility and separation efficiency. acs.org Subsequent cooling of the organic extract can then induce crystallization of the purified product.

Large-Scale Synthesis Considerations in Pharmaceutical Development

The transition from laboratory-scale synthesis to large-scale production of this compound, a key intermediate in pharmaceutical manufacturing, presents a unique set of challenges that must be addressed to ensure an efficient, safe, reproducible, and cost-effective process. The primary synthetic route involves the nucleophilic substitution reaction between piperazine and an activated acetyl derivative, typically 2-chloro-N,N-dimethylacetamide. While straightforward in principle, scaling this reaction requires careful control over several critical parameters to manage selectivity, impurity formation, and product isolation.

A significant challenge in the industrial synthesis of piperazine derivatives is controlling the selectivity of the N-alkylation reaction. Piperazine possesses two reactive secondary amine groups, creating a propensity for di-alkylation. This leads to the formation of the primary impurity, N,N'-bis( (dimethylamino)carbonylmethyl)piperazine, which can be difficult to separate from the desired mono-alkylated product.

Process development for analogous compounds, such as N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide, has established effective strategies to mitigate this issue, which are directly applicable to the large-scale synthesis of this compound. acs.orggoogle.com One of the most critical strategies is modulating the nucleophilicity of piperazine through controlled protonation. By adding a strong acid like hydrochloric acid (HCl), one of the nitrogen atoms in piperazine is protonated, deactivating it and favoring the formation of the mono-substituted product.

The optimization of reactant stoichiometry and acid equivalents is paramount. Using a moderate excess of piperazine can also shift the reaction equilibrium toward the desired product, but this must be balanced against the cost and downstream removal of the unreacted starting material. google.com Research on similar processes has demonstrated that adjusting the molar ratio of piperazine, the chloroacetamide starting material, and HCl can significantly impact the product-to-impurity ratio. acs.org

Key large-scale synthesis considerations include:

Impurity Profile and Control: The primary process-related impurity is the N,N'-bis-alkylated piperazine derivative. A robust process must be designed to minimize its formation to below acceptable thresholds (e.g., <0.1%). This is typically achieved by optimizing the molar ratios of piperazine and HCl equivalents relative to the chloroacetamide. acs.org The physical properties of this impurity are also a key consideration; in many cases, the bis-alkylated product is significantly less soluble in the reaction medium than the desired product's salt, allowing for its removal via filtration at an intermediate stage. acs.orggoogle.com

Solvent Selection and Workup: The choice of solvent is critical for reaction kinetics, safety, and ease of workup. Aqueous systems are often preferred for their low cost, safety, and ability to dissolve piperazine hydrochloride salts. google.com The workup procedure is designed to efficiently separate the product from excess piperazine and inorganic salts. A typical industrial sequence involves:

Filtration of the reaction mixture to remove the precipitated bis-alkylated impurity. acs.org

Neutralization of the acidic filtrate to a basic pH, which deprotonates the desired product and renders it soluble in organic solvents. google.com

Extraction of the product into a water-immiscible organic solvent, such as toluene. This step leaves the excess, more water-soluble piperazine and inorganic salts in the aqueous phase. acs.org

Crystallization and Polymorph Control: The final isolation step involves crystallizing the product from the organic solvent. This step is crucial for achieving the required purity and ensuring a consistent physical form (e.g., crystal habit, particle size, and polymorphic form), which is critical for downstream processing in pharmaceutical manufacturing. The process typically involves concentrating the organic extract and cooling it under controlled conditions to induce crystallization. acs.orggoogle.com

Process Safety and Environmental Impact: On a large scale, factors such as the exothermic nature of acid-base reactions (addition of HCl to piperazine) and the handling of chlorinated reagents must be carefully managed. acs.org Solvent choice also has significant environmental and safety implications, with a preference for solvents with lower toxicity and established recycling streams.

The following data table, adapted from process optimization studies of a closely related analog, illustrates the critical effect of reactant and acid stoichiometry on the formation of the desired mono-alkylated product versus the bis-alkylated impurity. acs.org This principle is central to developing a robust large-scale process for this compound.

| Entry | Equivalents of Piperazine | Equivalents of HCl | Solvent | Ratio of Product to Bis-Alkylated Impurity (by HPLC Area %) |

|---|---|---|---|---|

| 1 | 1.5 | 0 | Isopropanol | 55 : 45 |

| 2 | 2.0 | 0 | Isopropanol | 65 : 35 |

| 3 | 3.0 | 0 | Isopropanol | 72 : 28 |

| 4 | 3.0 | 1.0 | Isopropanol / Water | 85 : 15 |

| 5 | 3.0 | 2.0 | Isopropanol / Water | 92 : 8 |

| 6 | 3.0 | 3.0 | Isopropanol / Water | 96 : 4 |

| 7 | 3.0 | 3.0 | Water | 97 : 3 |

This table illustrates the optimization principles for controlling selectivity in the synthesis of N-substituted-2-piperazin-1-yl-acetamides based on data from a structurally related compound. acs.org

Ultimately, a successful large-scale process for this compound in pharmaceutical development hinges on a deep understanding of the reaction mechanism and the influence of process parameters on selectivity and purity. By applying principles of controlled protonation, strategic solvent selection, and optimized workup and isolation procedures, a robust and economically viable manufacturing process can be achieved.

Medicinal Chemistry and Pharmacological Investigations of N,n Dimethyl 2 Piperazin 1 Yl Acetamide and Its Derivatives

Design and Synthesis of N,N-dimethyl-2-piperazin-1-yl-acetamide Analogs

The design and synthesis of analogs of this compound are pivotal in exploring their therapeutic potential and understanding their structure-activity relationships (SAR). These efforts primarily focus on modifying the piperazine (B1678402) moiety, varying the amide linkage, and investigating the influence of different substitution patterns on biological activity.

Structural Modifications of the Piperazine Moiety

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers significant opportunities for structural modification to enhance pharmacological and pharmacokinetic profiles. mdpi.comnih.gov These nitrogen atoms can act as hydrogen bond donors and acceptors, which is crucial for interactions with biological receptors and for improving water solubility and bioavailability. mdpi.comnih.gov

Synthetic strategies for modifying the piperazine core are diverse. While traditional methods can be lengthy, modern approaches like C-H functionalization have emerged to introduce a variety of substituents onto the carbon atoms of the piperazine ring, expanding the accessible chemical space for drug discovery. mdpi.com The N-1 and N-4 positions of the piperazine ring are common sites for substitution. For instance, the N-4 nitrogen can be functionalized to introduce basic amine groups, while the N-1 nitrogen allows for the incorporation of hydrogen bond acceptors and hydrophobic groups through linkage to other heterocyclic systems. tandfonline.com

The synthesis of piperazine derivatives often involves multi-step reactions. A common route includes the coupling of substituted benzenethiol (B1682325) with chloro-nitrobenzene, followed by reduction of the nitro group and subsequent cyclization with bis(2-chloroethyl)amine (B1207034) hydrochloride to form the piperazine ring. researchgate.net Another established method for synthesizing compounds like this compound involves the nucleophilic substitution reaction of piperazine with N-haloacetyl derivatives. smolecule.com

Amide Linkage Variations

The amide bond is a cornerstone of medicinal chemistry, present in a vast number of biologically active molecules, including many top-selling drugs. nih.govnumberanalytics.com Its ability to form stable hydrogen bonding interactions is a key feature in drug-receptor binding. nih.govstereoelectronics.org In the context of this compound analogs, variations in the amide linkage can significantly impact a compound's biological activity and pharmacokinetic properties. numberanalytics.com

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and metabolic stability. nih.gov The amide group is susceptible to enzymatic cleavage in the body; therefore, replacing it with more stable bioisosteres is of great interest. nih.gov

The synthesis of amide bond variations can be achieved through various chemical reactions. Condensation reactions between a carboxylic acid and an amine are a common method, often facilitated by coupling agents. numberanalytics.com Other synthetic routes include the amidation of esters or the reaction of acid chlorides with amines. numberanalytics.com These methods allow for the creation of a diverse library of analogs with modified amide linkages to explore their therapeutic potential.

Substitution Pattern Influences on Biological Activity

The biological activity of piperazine derivatives is highly dependent on the nature and position of substituents on the piperazine ring and any associated scaffolds. nih.govnih.gov Structure-activity relationship (SAR) studies are crucial for understanding how these substitutions affect the pharmacological properties of the compounds. nih.govresearchgate.net

For example, in a series of chalcone-dithiocarbamate hybrids incorporating a piperazine unit, the substituents on the piperazine were found to be critical for their antiproliferative activity. nih.gov Similarly, for N1-(flavon-7-yl)amidrazones with N-piperazines, an unsubstituted piperazine ring was more favorable for activity against certain cancer cell lines. nih.gov In another study of coumarin-piperazine derivatives, the introduction of substituents at the C-8 position of the coumarin (B35378) ring was shown to increase affinity for specific serotonin (B10506) and dopamine (B1211576) receptors, while modifications to the phenyl ring on the piperazine often led to a decrease in activity. nih.gov

These findings underscore the importance of systematic modifications and biological evaluation to delineate the SAR and guide the design of more potent and selective therapeutic agents.

| Compound Series | Substitution Modification | Observed Impact on Biological Activity | Reference |

| Chalcone-dithiocarbamate hybrids | Substituents on the piperazine unit | Important for inhibitory activity against PC3 cancer cells | nih.gov |

| N1-(flavon-7-yl)amidrazones | Unsubstituted piperazine ring | Better for anti-K562 activity | nih.gov |

| Coumarin-piperazine derivatives | Methyl or chlorine at C-5 or C-6 of coumarin | Does not affect receptor affinity | nih.gov |

| Coumarin-piperazine derivatives | Fluoro- or methoxy- on the phenyl ring of piperazine | Significant reduction in activity | nih.gov |

Computational Approaches in Medicinal Chemistry for this compound

Computational methods have become indispensable tools in modern drug discovery, offering insights into drug-receptor interactions and predicting the biological activity of novel compounds. Molecular docking and quantitative structure-activity relationship (QSAR) modeling are two such powerful techniques applied to the study of this compound and its derivatives.

Molecular Docking Simulations and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used to understand the binding mechanisms of ligands to their target proteins and to predict binding affinities. nih.govresearchgate.net

In the study of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as potential COX-2 inhibitors, molecular docking was used to confirm the mechanism of action of the most active compounds. nih.gov The in silico study revealed the binding interactions of these analogs with the COX-2 protein, which were in agreement with the in vivo anti-inflammatory activity observed. nih.gov Similarly, for a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, molecular docking demonstrated that certain compounds had good docking scores and better anticancer potency within the binding pocket of their target. nih.gov

These simulations provide a rational basis for drug design by illustrating how structural modifications can influence binding interactions and, consequently, biological activity. nih.gov

| Compound Series | Target Protein | Key Finding from Docking | Reference |

| N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs | COX-2 | Confirmed binding interactions consistent with in vivo anti-inflammatory activity. | nih.gov |

| 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(quinazolin-3(4H)-yl)acetamide derivatives | Anticancer Target | Compounds 5 and 7 displayed good docking scores and potency. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govsemanticscholar.org QSAR models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govwu.ac.th

The development of a QSAR model involves generating molecular descriptors that quantify various physicochemical properties of the molecules and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to build a predictive model. semanticscholar.orgwu.ac.th These models can highlight the key structural features that are either favorable or detrimental to the desired biological activity. researchgate.net

For instance, 2D-QSAR studies on various classes of compounds have shown that descriptors related to unsaturation, branching, and van der Waals volumes can play important roles in determining biological activity. researchgate.net While specific QSAR studies on this compound were not found in the provided search results, the principles of QSAR are broadly applicable to this class of compounds for optimizing their therapeutic potential. researchgate.net The insights gained from QSAR models can guide the rational design of new analogs with enhanced potency and selectivity. nih.gov

Preclinical Evaluation of this compound and Related Compounds

The preclinical assessment of novel chemical entities is a critical phase in the drug discovery and development process. This section details the in vitro pharmacological profiling and in vivo evaluation of this compound and its derivatives in various disease models. While specific preclinical data for this compound is not extensively available in peer-reviewed literature, with the compound often cited as a chemical intermediate, a considerable body of research exists for its structural analogs and derivatives. smolecule.com This section will therefore focus on the available preclinical data for these related compounds, providing insights into the potential therapeutic applications of this chemical class.

The in vitro evaluation of this compound derivatives has spanned a variety of therapeutic areas, including infectious diseases, oncology, and central nervous system (CNS) disorders. These studies are fundamental in elucidating the mechanism of action, potency, and selectivity of these compounds.

Research into the antimicrobial properties of piperazine-acetamide derivatives has shown promising results. A study focused on the synthesis of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines identified compounds with significant antibacterial and antifungal activity. nih.gov One of the most potent compounds from this series demonstrated notable activity against Listeria monocytogenes. nih.gov Furthermore, several derivatives were more effective than ampicillin (B1664943) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antifungal activity was also noteworthy, with one derivative showing the best activity against a panel of fungal strains. nih.gov Another study on N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, which share a similar acetamide (B32628) linker, also reported more pronounced antifungal than antibacterial activity. lookchem.com

In the realm of oncology, derivatives of 2-(piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide have been synthesized and evaluated for their anticancer potential. nih.gov The results from an MTT assay indicated that one of the synthesized compounds exhibited good anticancer activity, although it was less potent than the standard drugs 5-fluorouracil (B62378) and tomudex. nih.gov

The piperazine-acetamide scaffold has also been explored for its potential in treating CNS disorders. A series of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides were synthesized and evaluated for their anxiolytic and skeletal muscle relaxant activities. nih.gov Molecular docking studies for these compounds suggested a potential interaction with the GABA-A receptor, a key target for anxiolytic drugs. nih.gov Additionally, certain piperazine derivatives have been investigated as potential therapeutic agents for Alzheimer's disease, with a focus on their ability to protect mushroom spines from amyloid toxicity. nih.gov

The following table summarizes the in vitro pharmacological profiling of selected this compound derivatives.

| Compound Class | Therapeutic Area | Key In Vitro Findings |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | Antimicrobial | Potent activity against Listeria monocytogenes; superior activity to ampicillin against MRSA. nih.gov |

| N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamides | Antimicrobial | More effective against fungi than bacteria. lookchem.com |

| 2-(piperazin-1-yl)-N-(quinazolin-3(4H)-yl)acetamides | Anticancer | Good anticancer activity in MTT assay. nih.gov |

| N-(2-benzoyl-4-chlorophenyl)-2-(piperazin-1-yl) acetamides | CNS | Potential interaction with GABA-A receptor. nih.gov |

| Piperazine Derivatives | Neurodegenerative Disease | Neuroprotective effects against amyloid toxicity. nih.gov |

Following promising in vitro results, the evaluation of this compound derivatives has been extended to in vivo animal models to assess their efficacy and potential therapeutic utility in a physiological setting.

In the area of CNS pharmacology, the anxiolytic and skeletal muscle relaxant activities of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides were evaluated in albino mice. nih.gov Among the synthesized compounds, one derivative, in particular, demonstrated potent anxiolytic and skeletal muscle relaxant properties. nih.gov Furthermore, research into dual-acting histamine (B1213489) H3 and sigma-1 receptor antagonists, which included piperazine derivatives, has identified compounds with promising antinociceptive activity in in vivo models. nih.gov

The following table summarizes the in vivo assessment of selected this compound derivatives.

| Compound Class | Disease Model | Key In Vivo Findings |

| N-(2-benzoyl-4-chlorophenyl)-2-(piperazin-1-yl) acetamides | Murine model of anxiety and muscle relaxation | Potent anxiolytic and skeletal muscle relaxant activity. nih.gov |

| Piperazine Derivatives | Murine models of pain | Promising antinociceptive activity. nih.gov |

It is important to note that the in vivo data for derivatives of this compound is still emerging, and further studies are required to fully characterize their pharmacokinetic and pharmacodynamic properties.

Biological Activities and Efficacy Studies

Antimicrobial Efficacy of N,N-dimethyl-2-piperazin-1-yl-acetamide

There is a lack of specific studies detailing the antimicrobial efficacy of this compound.

No published data is available to define the antibacterial spectrum or potency of this compound. Minimum Inhibitory Concentration (MIC) values against various bacterial strains have not been reported.

Similarly, there are no available research findings on the antifungal activity of this compound.

Anticonvulsant Properties and Neurological Impact

The potential anticonvulsant properties and neurological impact of this compound have not been investigated in preclinical or clinical studies.

There is no evidence of this compound having been tested in standard animal models of epilepsy, such as the maximal electroshock (MES) or subcutaneous pentylenetetrazole (scPTZ) tests. Consequently, no data on its efficacy, such as ED50 values, are available.

The mechanism of action of this compound on neuronal targets is unknown due to the absence of dedicated research in this area. smolecule.com

Anticancer Activity Studies

There are no specific studies that have evaluated the anticancer activity of this compound against any cancer cell lines. Therefore, no data, such as IC50 values, can be provided.

Inhibition of Cancer Cell Lines

While there are no direct studies reporting the inhibitory effects or IC50 values of this compound on cancer cell lines, its role as a precursor in the development of potential anticancer agents is documented in patent literature. The compound serves as a foundational building block for creating more elaborate molecules designed to target pathways involved in cell proliferation and cancer.

For instance, this compound has been used in the preparation of fused pyrimidine (B1678525) derivatives that function as inhibitors of Phosphatidylinositol 3-kinase (PI3K). google.com The PI3K pathway is crucial for cell growth and survival, and its dysregulation is associated with numerous cancers. google.com The derivatives synthesized using this acetamide (B32628) were designed for the treatment of diseases arising from abnormal cell growth, including brain tumors, renal cancer, gastric cancer, and cancers of the skin, bladder, breast, lung, colon, prostate, ovary, and pancreas. google.com

Furthermore, the compound is listed as a reagent in the synthesis of benzimidazole (B57391) derivatives investigated for their potential to inhibit the KIT kinase, a receptor tyrosine kinase implicated in various human malignancies such as gastrointestinal stromal tumors (GIST), small cell lung carcinoma, and acute myelogenous leukemia (AML). googleapis.com It has also been employed to synthesize heterocyclic compounds intended as anti-neoplastic agents for treating conditions like skin cancer, breast cancer, and leukemia. google.com

Acyl-CoA:cholesterol O-acyltransferase (ACAT) Inhibition

Currently, there is no available scientific literature or data linking this compound to the inhibition of Acyl-CoA:cholesterol O-acyltransferase (ACAT).

Other Reported Biological Activities

Beyond its application in oncology research, this compound has been used in the development of molecules targeting other biological systems.

Anthelmintic Effects

No studies have been identified that report on the anthelmintic properties of this compound. While the core piperazine (B1678402) structure is known for its use as an anthelmintic agent, this specific activity has not been documented for its N,N-dimethyl acetamide derivative. chemicalbook.com

Enzyme and Protein-Ligand Interaction Studies

This compound has been utilized as a chemical precursor in the synthesis of compounds designed for specific enzyme and receptor-ligand interaction studies.

In the field of inflammatory diseases, the compound was used to prepare pyrimidine sulphonamide derivatives. google.com These derivatives were subsequently tested in ligand binding assays for their ability to modulate chemokine receptors, specifically the human CXCR2 receptor, which is involved in immune and inflammatory responses. google.comgoogleapis.com

Additionally, it has been used as a starting material for the synthesis of cis-imidazoline derivatives. justia.com These resulting compounds were investigated for their interaction with the MDM2 protein, a key negative regulator of the p53 tumor suppressor, and were evaluated using an Enzyme-Linked Immunosorbent Assay (ELISA). justia.com While the compound itself was not the final ligand, its chemical structure was integral to forming the molecules used in these protein interaction studies. One vendor source also notes that the compound is employed in biochemical research for investigating enzyme interactions and protein-ligand binding. smolecule.com

Mechanistic Elucidation of Biological Actions

Investigation of Target Engagement and Molecular Interactions

There is currently no published research detailing the specific molecular targets of N,N-dimethyl-2-piperazin-1-yl-acetamide.

No data from receptor binding assays for this compound are available. While related piperazine-containing compounds have been investigated for their affinity to various receptors, including serotonin (B10506), dopamine (B1211576), opioid, and sigma receptors, these findings cannot be extrapolated to this compound without direct experimental evidence. researchgate.netnih.govnih.gov

There is no information available in the scientific literature regarding the inhibitory effects of this compound on any enzymes. Studies on other acetamide (B32628) derivatives have shown potential inhibitory activity against enzymes such as monoamine oxidase (MAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), but similar investigations have not been conducted for this specific compound. nih.gov

Cellular and Subcellular Mechanisms of Action

Due to the absence of target engagement data, the cellular and subcellular effects of this compound remain uncharacterized.

There are no studies describing the effects of this compound on intracellular processes such as signal transduction, gene expression, or cytoskeletal dynamics.

The impact of this compound on any biochemical pathways is currently unknown. Research on other novel piperazine (B1678402) derivatives has explored their potential to inhibit pathways like the mitogen-activated protein kinase (MAPK) pathway, but no such data exists for this compound. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Piperazine (B1678402) Ring Substitution on Efficacy and Selectivity

The piperazine ring is a key component that can be modified to enhance interactions with biological targets and improve pharmacokinetic profiles. nih.govscilit.com Its two nitrogen atoms provide sites for substitution, influencing the molecule's basicity, polarity, and ability to form hydrogen bonds. nih.govresearchgate.net

The nitrogen atoms of the piperazine ring are critical for modulating biological activity. The N1-nitrogen connects to the acetamide (B32628) group, while the N4-nitrogen is often a primary site for introducing substituents to alter a compound's affinity and selectivity for its target.

In studies of related piperazine derivatives targeting dopamine (B1211576) D2/D3 receptors, various N-substitutions on the piperazine ring were shown to accommodate diverse heterocyclic rings, including substituted indoles. nih.gov These modifications significantly impact receptor affinity. The basicity of the piperazine nitrogens plays a role in receptor interaction; however, research on D2/D3 receptor ligands indicated that a reduction in the basicity of the nitrogen atom connected to an aromatic moiety did not negatively affect affinity, suggesting minimal involvement in hydrogen bonding or ionic interactions with those specific receptors. nih.gov

The nature of the substituent on the second nitrogen can dramatically alter the compound's properties. For instance, aliphatic amines and their derivatives are often used to improve pharmacological activity, water solubility, and oral bioavailability. researchgate.net The pKa of the nitrogen atoms is a key factor, as it influences the ionization state of the molecule at physiological pH, which is crucial for target binding and bioavailability. nih.gov

The conformation of the piperazine ring, which typically exists in a chair conformation, is vital for the spatial orientation of its substituents. This orientation dictates how the molecule fits into a biological target's binding site. Rigidifying the piperazine ring has been explored as a strategy to enhance selectivity. For example, in the development of NaV1.7 inhibitors, introducing bridging methylene (B1212753) and ethylene (B1197577) units across the piperazine ring was found to increase selectivity over the NaV1.5 channel. nih.gov This strategy presumably disfavors conformations that are preferentially recognized by the NaV1.5 channel. nih.gov

The flexibility of the piperazine ring and its substituents is also a key property influencing biological activity. In a series of piperazine amides developed as anti-Trypanosoma cruzi agents, flexibility, along with polarity and hydrogen bonding ability, was identified as a critical factor for antiparasitic activity. nih.govresearchgate.net

Amide Linkage Contributions to the Pharmacological Profile

The hydrogen-bonding capacity of the amide group can be critical for target engagement. In SAR studies of NaV1.7 inhibitors, methylation of a secondary amide (converting an N-H to an N-CH3) resulted in a significant loss of potency, highlighting the importance of the amide's hydrogen-bond donor capability for that specific target. nih.gov Although the core compound "N,N-dimethyl-2-piperazin-1-yl-acetamide" has a tertiary amide (lacking a hydrogen-bond donor), this principle is fundamental when designing analogs. The N,N-dimethyl substitution itself increases lipophilicity compared to primary or secondary amides by reducing hydrogen bonding capacity. smolecule.com

Furthermore, the amide linker can be part of a larger chain connecting the piperazine ring to another functional group. Studies on dopamine receptor ligands have shown that high affinity and selectivity can be maintained even when a heterocyclic ring is not directly attached to the piperazine but is connected via an amide or methylene linker. nih.gov This indicates the linker's role in providing proper spacing and orientation for optimal interaction with the receptor. nih.gov

The following table summarizes the impact of modifications to the amide linkage in a related series of NaV1.7 inhibitors.

| Compound No. | Modification | NaV1.7 IC50 (µM) | NaV1.5 IC50 (µM) | Key Finding |

|---|---|---|---|---|

| Analog A | Secondary Amide (N-H) | 0.035 | 11 | Potent NaV1.7 inhibition with a key H-bond donor. |

| Analog B (21) | Tertiary Amide (N-CH3) | >20 | >20 | Methylation of the amide nitrogen leads to a significant loss of potency. nih.gov |

Data adapted from research on piperazine amide NaV1.7 inhibitors to illustrate the principle of amide linkage contribution. nih.gov Compound numbers in parentheses refer to the source publication.

Influence of Peripheral Substituents on Biological Activity

Peripheral substituents, or those on aryl rings or other moieties attached to the core piperazine acetamide structure, are extensively modified to fine-tune biological activity. These substitutions can affect potency, selectivity, and metabolic stability.

In the development of piperazine amide-based NaV1.7 inhibitors, substitution patterns on an attached aryl ring were systematically explored. nih.gov For example, adding a 4-cyano group to a phenyl ring not only provided a desirable combination of NaV1.7 potency and selectivity over NaV1.5 but also blocked a potential site of oxidative metabolism. nih.gov This modification, combined with its increased polarity, led to lower intrinsic clearance in human liver microsomes. nih.gov Similarly, blocking the para position of an aryl ring with a trifluoromethyl group or replacing the ring with pyridine (B92270) increased microsomal stability and selectivity. nih.gov

The following table demonstrates how different peripheral substituents on an aromatic ring (referred to as the "B-ring" in the source) affected the activity and properties of piperazine amide analogs.

| Compound No. | B-Ring Substitution | NaV1.7 IC50 (µM) | NaV1.5 IC50 (µM) | Human Liver Microsome Clearance (µL/min/mg) |

|---|---|---|---|---|

| Analog C | Unsubstituted | 0.027 | 1.2 | 125 |

| Analog D (19) | 4-Cyano | 0.013 | 4.6 | 13 |

Data adapted from SAR studies on NaV1.7 inhibitors to illustrate the influence of peripheral substituents. nih.gov Compound numbers in parentheses refer to the source publication.

Development of Structure-Activity Relationship Models

To systematically analyze and predict the biological activity of compounds like this compound and its analogs, researchers develop Quantitative Structure-Activity Relationship (QSAR) models. These computational models establish a mathematical correlation between the chemical structures of a series of compounds and their measured biological activity. researchgate.netmdpi.com

The process involves calculating various molecular descriptors for each compound, which can be topological (2D) or conformational (3D). mdpi.com These descriptors quantify properties such as molecular weight, lipophilicity (logP), polar surface area, and specific electronic and steric features. nih.govmdpi.com Statistical methods, like multiple linear regression, are then used to create an equation that links these descriptors to activity. mdpi.com

For instance, a 3D-QSAR study on TRPV1 antagonists, which share structural motifs with piperazine amides, utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net Such models revealed that electrostatic and hydrophobic fields, along with hydrogen bond acceptor properties, were significant contributors to biological activity. researchgate.net Similarly, a Principal Component Analysis (PCA) performed on anti-Trypanosoma cruzi piperazine amides identified polarity, hydrogen bonding ability, and flexibility as key properties influencing their antiparasitic effects. nih.govresearchgate.net

These models serve two main purposes:

Rationalize SAR: They provide insight into the structural features that are either favorable or detrimental to biological activity. researchgate.net

Predictive Power: QSAR models can predict the activity of new, unsynthesized compounds, allowing researchers to prioritize the synthesis of molecules with the highest potential, thereby saving time and resources. mdpi.comresearchgate.net

Advanced Research Applications and Future Directions

N,N-dimethyl-2-piperazin-1-yl-acetamide as a Scaffold for Novel Therapeutic Agents

The piperazine-acetamide framework, exemplified by this compound, serves as a privileged scaffold in drug discovery. researchgate.net Its two nitrogen atoms provide sites for chemical modification, which can influence the compound's solubility, basicity, and ability to interact with biological targets. nih.gov Researchers have leveraged this scaffold to develop novel therapeutic agents across a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.

In the realm of oncology, derivatives of the piperazine-acetamide scaffold have been investigated for their anti-proliferative effects. For instance, studies on arylpiperazine derivatives have demonstrated their potential to induce cytotoxic effects in various cancer cell lines. mdpi.com The modular nature of the piperazine-acetamide structure allows for the synthesis of libraries of compounds with diverse substitutions, which can be screened for activity against different cancer targets. For example, certain quinazolinone-piperazine-acetamide hybrids have been synthesized and evaluated for their anticancer activity, with some compounds showing promising results in preclinical studies. nih.govnih.gov

In the context of neurodegenerative diseases, such as Alzheimer's disease, piperazine (B1678402) derivatives are being explored for their potential to modulate key pathological pathways. One area of investigation involves the development of compounds that can act as activators of the transient receptor potential canonical (TRPC) channels, which are implicated in neuronal calcium signaling. ijddd.com While specific research on this compound in this area is not prominent, related piperazine-containing molecules have been identified as potential modulators of these channels. ijddd.com

The table below summarizes examples of therapeutic areas where piperazine-acetamide derivatives have been investigated.

| Therapeutic Area | Target/Mechanism of Action | Example of Derivative Class |

| Oncology | Inhibition of cancer cell proliferation, targeting signaling pathways (e.g., PI3K/AKT) | Arylpiperazine and Quinazolinone-piperazine-acetamide hybrids |

| Neurodegenerative Diseases | Modulation of neuronal ion channels (e.g., TRPC6) | Phenylpiperazin-1-yl-acetamide derivatives |

| Inflammatory Diseases | Inhibition of enzymes like COX-2 | N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs |

| Infectious Diseases | Antiviral activity (e.g., against Chikungunya virus) | Piperazinyl-pyrimidine analogues |

Integration into High-Throughput Screening Programs

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds to identify "hits" with desired biological activity. researchgate.net The piperazine-acetamide scaffold is well-suited for inclusion in HTS libraries due to its synthetic tractability, which allows for the creation of large and diverse collections of related molecules. researchgate.net

HTS campaigns have been successfully employed to identify novel inhibitors from libraries containing piperazine derivatives. For example, a fluorescence-based HTS assay was developed to screen a library of approximately 30,000 compounds for inhibitors of glutaminase, an enzyme implicated in cancer metabolism. nih.govnih.gov Such screening efforts can uncover novel chemical scaffolds and provide starting points for medicinal chemistry optimization.

The process of integrating a compound library, such as one based on the this compound scaffold, into an HTS program typically involves several stages, as outlined in the table below.

| Stage | Description | Key Considerations |

| Library Design and Synthesis | Creation of a diverse set of compounds based on the core scaffold. | Chemical diversity, synthetic accessibility, drug-like properties. |

| Assay Development | Development of a robust and automated biological assay suitable for screening large numbers of compounds. | Sensitivity, specificity, cost-effectiveness, and compatibility with automation. embopress.org |

| Primary Screen | Initial screening of the entire library to identify "hits" that show activity in the assay. | Use of appropriate controls to minimize false positives and false negatives. nih.gov |

| Hit Confirmation and Validation | Re-testing of initial hits and performing secondary assays to confirm activity and rule out non-specific effects. | Orthogonal assays, dose-response studies. |

Perspectives on Lead Optimization and Preclinical Development

Once a "hit" compound is identified from an HTS campaign, it undergoes a process of lead optimization to improve its potency, selectivity, and pharmacokinetic properties, with the goal of identifying a preclinical drug candidate. ijddd.comnih.gov For derivatives of this compound, this process would involve systematically modifying the chemical structure to enhance its drug-like characteristics.

Lead optimization strategies for piperazine-acetamide derivatives often focus on several key areas:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing and testing a series of analogs to understand how changes in the chemical structure affect biological activity. For example, in the development of antiviral agents targeting the Chikungunya virus, an extensive SAR study of piperazinyl-pyrimidine analogues was conducted to identify key chemical features for potent inhibition. nih.gov

Pharmacokinetic Profiling: This includes evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. For piperazine derivatives, modifications to the scaffold can significantly impact properties like solubility and metabolic stability. nih.gov

In Vivo Efficacy and Toxicology Studies: Promising lead compounds are tested in animal models to evaluate their therapeutic efficacy and potential toxicity.

The journey from a hit compound to a preclinical candidate is a multi-step process, as illustrated below.

| Phase | Objective | Key Activities |

| Hit-to-Lead | To identify promising hit series and generate initial lead compounds with improved potency and drug-like properties. | Initial SAR studies, preliminary ADME testing. |

| Lead Optimization | To systematically modify lead compounds to achieve a desired profile of potency, selectivity, and pharmacokinetics. | Extensive SAR, in vitro and in vivo ADME studies, preliminary toxicology. nih.gov |

| Preclinical Candidate Selection | To select the most promising compound for formal preclinical development. | In-depth efficacy studies in animal models, safety pharmacology, and toxicology assessments. |

Potential for Combination Therapies

Combination therapy, the use of two or more drugs to treat a disease, is a standard of care in many areas, particularly oncology. The rationale behind this approach is to target multiple pathways simultaneously, which can lead to synergistic effects and overcome drug resistance.

Emerging Research Avenues for Piperazine-Acetamide Derivatives

The field of medicinal chemistry is continually evolving, with new synthetic methods and biological insights paving the way for novel therapeutic strategies. For piperazine-acetamide derivatives, several emerging research avenues hold promise for the future.

One area of active research is the development of new synthetic methodologies to create more complex and diverse piperazine-containing molecules. This includes the functionalization of the piperazine ring at positions other than the nitrogen atoms, which can lead to novel chemical structures with unique biological activities.

Furthermore, the application of piperazine-acetamide derivatives is expanding into new therapeutic areas. For example, recent research has explored the use of piperazine derivatives as radiation countermeasures, with some compounds showing the ability to protect cells from the damaging effects of ionizing radiation. nih.gov

Another promising direction is the development of piperazine-acetamide derivatives as molecular probes for neuroimaging. Radiolabeled versions of these compounds could be used in techniques like positron emission tomography (PET) to study the distribution and function of specific targets in the brain, which could aid in the diagnosis and treatment of neurological disorders. nih.gov

The ongoing exploration of the chemical space around the piperazine-acetamide scaffold is likely to yield new therapeutic agents with improved efficacy and safety profiles for a wide range of diseases.

Q & A

Basic: What are the recommended synthetic routes for N,N-dimethyl-2-piperazin-1-yl-acetamide, and how is purity validated?

Answer:

The synthesis typically involves reacting piperazine with dimethylamino carbonyl chloride derivatives under controlled conditions. Key steps include:

- Reagents : Piperazine and dimethylamino carbonyl chloride are primary reactants, with solvents like dichloromethane or THF .

- Purification : Column chromatography (silica gel) or recrystallization using ethanol/water mixtures to isolate the product .

- Characterization :

- NMR Spectroscopy : Confirm molecular structure via H and C NMR shifts, particularly verifying the acetamide and piperazine moieties .

- Mass Spectrometry : Validate molecular weight (171.24 g/mol) using ESI-MS or MALDI-TOF .

- Purity Assessment : HPLC with UV detection (λ ~254 nm) ensures ≥95% purity, critical for reproducibility in downstream studies .

Advanced: How can contradictions in pharmacological data for this compound be addressed?

Answer:

Contradictions in bioactivity data (e.g., receptor binding assays) may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK-293 vs. CHO) or buffer conditions (pH, ionic strength) can alter ligand-receptor interactions .

- Metabolic Stability : Use hepatic microsome assays (human/rat) to assess cytochrome P450-mediated degradation, which may explain inconsistent in vivo results .

- Structural Analogues : Compare with similar piperazine-acetamide derivatives (e.g., IPPA in ) to identify substituent-specific effects .

- Dose-Response Validation : Replicate studies across multiple concentrations (e.g., 0.1–100 µM) to confirm EC/IC reproducibility .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Hazard Codes: H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust (OSHA PEL: 5 mg/m) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture to prevent degradation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA Hazardous Waste Code U220) .

Advanced: Which crystallographic methods are optimal for structural elucidation?

Answer:

- Single-Crystal X-Ray Diffraction (SCXRD) :

- Twinning Analysis : Employ SHELXD for structure solution in cases of pseudo-merohedral twinning .

- Validation Tools : PLATON for symmetry checks and CCDC deposition (e.g., Cambridge Structural Database) .

Basic: How is the compound’s stability assessed under experimental conditions?

Answer:

- Thermal Stability : TGA/DSC to monitor decomposition temperatures (e.g., >200°C for thermal robustness) .

- Solution Stability : Monitor UV-Vis absorbance (200–400 nm) in PBS or DMSO over 24–72 hours to detect hydrolysis/oxidation .

- Light Sensitivity : Conduct photostability tests under UVA/visible light (ICH Q1B guidelines) to identify degradation products .

Advanced: What computational strategies predict its pharmacokinetic properties?

Answer:

- ADME Prediction :

- QSAR Modeling : Corrogate substituent effects (e.g., piperazine ring methylation) with bioactivity data from analogues ( ) .

Basic: What spectroscopic techniques confirm its molecular identity?

Answer:

- FT-IR : Identify key functional groups:

- Amide I band (~1650 cm) and piperazine ring vibrations (~1250 cm) .

- Elemental Analysis : Validate %C, %H, %N (theoretical: C 56.11%, H 9.95%, N 24.54%) .

Advanced: How to optimize experimental design for receptor-binding studies?

Answer:

- Radioligand Displacement Assays : Use H-labeled antagonists (e.g., 5-HT) with varying compound concentrations (0.1–10 µM) to calculate K values .

- Negative Controls : Include known antagonists (e.g., WAY-100635) to validate assay specificity .

- Statistical Power : Triplicate measurements with ANOVA (p<0.05) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.